molecular formula C22H20N4O2S B2692508 3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242966-49-9

3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2692508
CAS RN: 1242966-49-9
M. Wt: 404.49
InChI Key: DIPBTBAQKHAVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Anticoronavirus and Antitumoral Activity

Compounds structurally related to the specified chemical have been investigated for their antiviral and antitumoral activities. A study synthesized derivatives with variations in the phenyl moiety to explore their biological properties, finding that some compounds exhibited promising in vitro activity against coronaviruses and tumors. These activities were attributed to the inhibition of tubulin polymerization, indicating potential applications in cancer therapy and antiviral treatments (Parameshwara Chary Jilloju et al., 2021).

Anti-inflammatory Evaluation

Research into compounds with a similar structural framework has also shown potential anti-inflammatory effects. A study synthesizing new derivatives and evaluating their anti-inflammatory activities found that several compounds were active, demonstrating comparable efficacy to indomethacin, a commonly used anti-inflammatory drug (Mosaad S M abd Alla et al., 2010).

Antibacterial and Anticancer Activity

Further investigation into pyrazole-1,2,4-triazole hybrids has revealed significant antibacterial and anticancer properties. These compounds were assessed for their inhibitory potential against different bacterial microorganisms and cancer cell lines, with some showing excellent antibacterial activity and potent cytotoxicity against specific cancer cell lines. This suggests potential for the development of new antibacterial agents and cancer therapeutics (N. Mallisetty et al., 2022).

Molecular Docking and Screening

Compounds within this class have also been subjected to molecular docking and in vitro screening for various biological activities. A study prepared novel derivatives and assessed them against GlcN-6-P synthase, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were observed, highlighting the potential for these compounds in the development of new antimicrobial agents with added antioxidant benefits (E. M. Flefel et al., 2018).

properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-9-10-17(13-15(14)2)19(27)16(3)29-22-24-23-20-21(28)25(11-12-26(20)22)18-7-5-4-6-8-18/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBTBAQKHAVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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